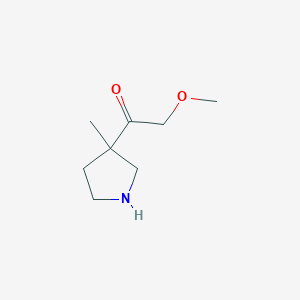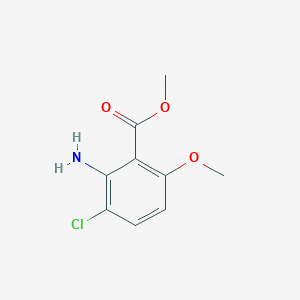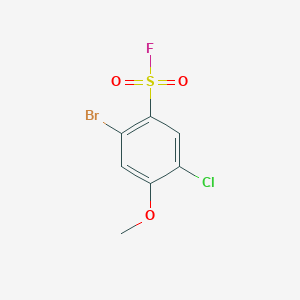![molecular formula C14H20ClNO B13241406 {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13241406.png)
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 3-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction and amination steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH₄) for reduction and ammonia for amination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield alcohol derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol: Similar structure with a different position of the chlorine atom.
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentyl}methanol: Bromine instead of chlorine.
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclohexyl}methanol: Cyclohexyl group instead of cyclopentyl.
Uniqueness
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the cyclopentylmethanol moiety provides additional steric and electronic properties that differentiate it from similar compounds .
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
[1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2 |
Clé InChI |
VXNJTUBNULIAHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)

![3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13241380.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13241381.png)

![2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13241392.png)


